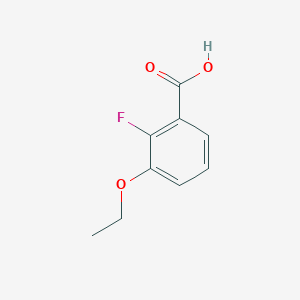

3-Ethoxy-2-fluorobenzoic acid

Vue d'ensemble

Description

3-Ethoxy-2-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO3 . It has an average mass of 184.164 Da and a monoisotopic mass of 184.053574 Da .

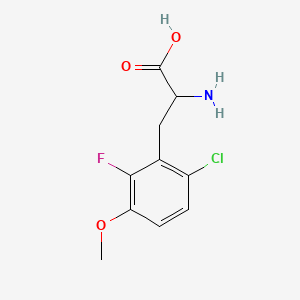

Molecular Structure Analysis

The InChI code for 3-Ethoxy-2-fluorobenzoic acid is1S/C9H9FO3/c1-2-13-7-5-3-4-6 (8 (7)10)9 (11)12/h3-5H,2H2,1H3, (H,11,12) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

3-Ethoxy-2-fluorobenzoic acid is a solid at room temperature . It has a molecular weight of 184.17 . More specific physical and chemical properties are not detailed in the available resources .Applications De Recherche Scientifique

Anaerobic Transformation and Biodegradation

- 3-Ethoxy-2-fluorobenzoic acid, as a fluorinated analogue, has been used in studies exploring the anaerobic transformation of phenol to benzoate by phenol-degrading consortia. For instance, Genthner, Townsend, and Chapman (1989) examined the transformation of fluorophenols to fluorobenzoates, observing the carboxyl group introduction in specific positions (Genthner, Townsend, & Chapman, 1989).

Biodegradation Pathways in Bacteria

- Fluorobenzoate compounds, including 3-fluorobenzoate, serve as a carbon and energy source for some bacteria. Boersma, McRoberts, Cobb, and Murphy (2004) identified a bacterium, Sphingomonas sp. HB-1, that can degrade 3-fluorobenzoate, revealing insights into the biodegradation process of such compounds (Boersma et al., 2004).

Metabolism Studies

- Studies like the one by Mouttaki, Nanny, and McInerney (2008) on Syntrophus aciditrophicus provide valuable insights into the metabolism of fluorobenzoates, including 3-fluorobenzoate. These studies help understand the biochemical pathways and metabolic transformations in microorganisms (Mouttaki, Nanny, & McInerney, 2008).

Synthetic Chemistry and Organic Synthesis

- In the field of synthetic chemistry, compounds like 3-ethoxy-2-fluorobenzoic acid are utilized in creating new chemical entities. For example, Pi et al. (2018) explored the use of such compounds in the selective functionalization of C-H bonds in indoles, demonstrating their utility in complex organic syntheses (Pi et al., 2018).

Environmental Studies

- Research on fluorobenzoates also extends to environmental studies, such as the work of Goldman, Milne, and Pignataro (1967), which examined the degradation of fluorobenzoates by Pseudomonas species, contributing to our understanding of environmental bioremediation processes (Goldman, Milne, & Pignataro, 1967).

Mécanisme D'action

Target of Action

Benzylic compounds, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Fluorobenzoic acids have been suggested to react with molecular oxygen, forming a cyclic peroxide, which is then reduced to catechol . This suggests that the compound may be involved in oxidative pathways.

Pharmacokinetics

The compound’s molecular weight (18417 g/mol) and structure suggest that it may be well-absorbed and distributed in the body . The presence of the ethoxy and fluorine groups may also influence its metabolism and excretion .

Result of Action

Based on its potential involvement in oxidative pathways , it may influence cellular redox status and potentially impact various cellular functions.

Safety and Hazards

Propriétés

IUPAC Name |

3-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWCJEMORPCATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674470 | |

| Record name | 3-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033201-71-6 | |

| Record name | 3-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

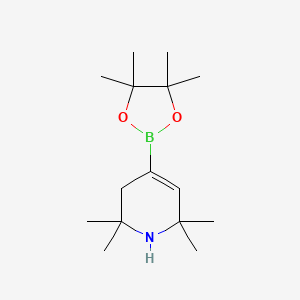

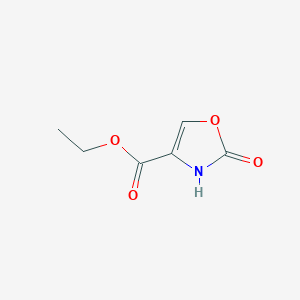

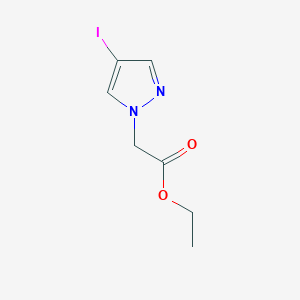

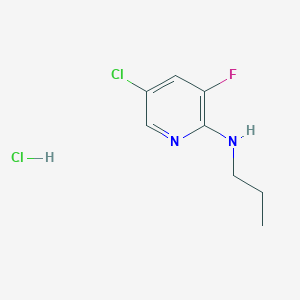

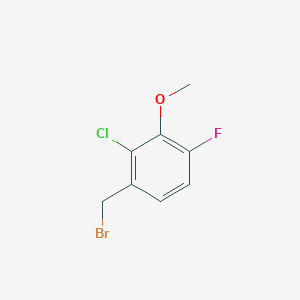

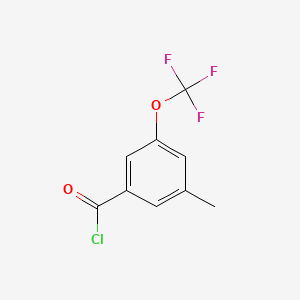

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)